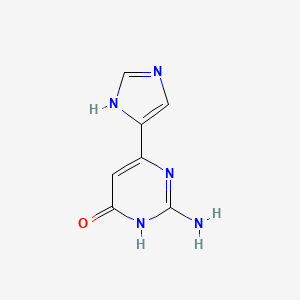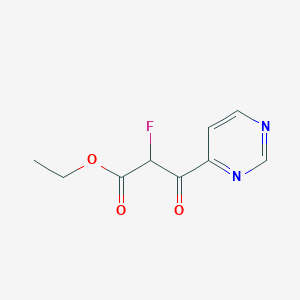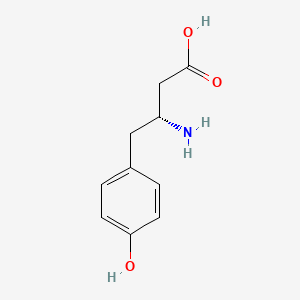
(R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural features, which include an amino group, a hydroxyphenyl group, and a butanoic acid backbone. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, followed by stereoselective reduction and functional group transformations. The reaction conditions typically involve the use of chiral catalysts, hydrogen gas, and specific solvents to ensure high enantioselectivity and yield.
Another method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound. This reaction is carried out under mild conditions, often in the presence of an acid catalyst, to achieve the desired product.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid often involves large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high efficiency and purity. The process may include multiple steps, such as hydrogenation, reduction, and purification, to obtain the final product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the precursor can be reduced to form the amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid, such as amides, esters, and oxidized compounds, which have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value compounds.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter or modulator, influencing synaptic transmission and neuronal activity. The compound may also interact with enzymes and receptors, leading to various biological effects, such as anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A structurally similar compound with a shorter carbon chain.
4-Hydroxyphenylacetic acid: Another related compound with different functional groups.
3-((4-Hydroxyphenyl)amino)propanoic acid: A derivative with an amino group attached to the propanoic acid backbone.
Uniqueness
®-3-Amino-4-(4-hydroxyphenyl)butanoic acid is unique due to its chiral nature and the presence of both amino and hydroxyphenyl groups, which contribute to its diverse reactivity and biological activity. Its specific stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
VUNPIAMEJXBAFP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
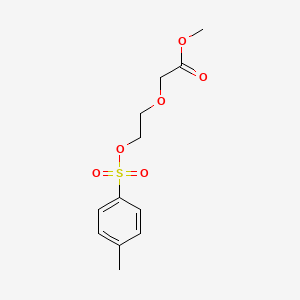
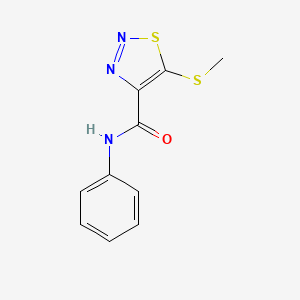
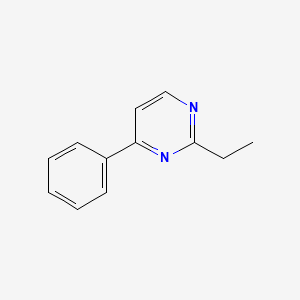

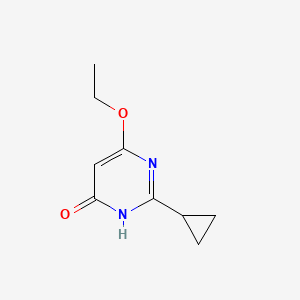
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
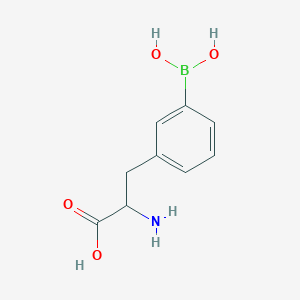
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
